(7-Bromoquinolin-8-yl)methanol
Description
(7-Bromoquinolin-8-yl)methanol is a brominated quinoline derivative characterized by a methanol (-CH2OH) substituent at the 8-position and a bromine atom at the 7-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in catalysis and medicinal chemistry. The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions, while the methanol group contributes to polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .
Synthesis: The compound is synthesized via nucleophilic substitution or catalytic intramolecular arylation. For example, describes the reaction of 7-bromo-8-hydroxyquinoline with aliphatic bromo alcohols under acidic conditions to yield this compound derivatives . Continuous flow systems () have also been employed to optimize the synthesis of related ((7-bromoquinolin-8-yl)oxy) alcohol derivatives, highlighting advancements in reaction efficiency and yield .
Properties
CAS No. |
1823338-46-0 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(7-bromoquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2 |
InChI Key |
IKWABIOHHHVZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)CO)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoquinolin-8-yl)methanol typically involves the bromination of 8-hydroxyquinoline followed by the introduction of a methanol group. One common method involves the use of N-bromosuccinimide (NBS) in chloroform to brominate 8-hydroxyquinoline, yielding 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(7-Bromoquinolin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 7-Bromoquinolin-8-carboxylic acid.
Reduction: 7-Hydroxyquinolin-8-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Bromoquinolin-8-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of (7-Bromoquinolin-8-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The position of bromine and hydroxyl/methanol groups significantly impacts physicochemical and reactive properties. Key analogs include:
Key Observations :
- Electrophilic Reactivity : Bromine at C7 (vs. C5) increases electrophilicity at the adjacent C8 position, facilitating nucleophilic substitutions .
- Solubility: Methanol derivatives exhibit moderate polarity, whereas hydroxyquinolines (e.g., 7-bromo-8-hydroxyquinoline) are more soluble in aqueous systems due to stronger hydrogen bonding .
Physicochemical Properties
- Molecular Weight: Bromine adds ~80 Da, increasing molecular weight compared to non-halogenated analogs.
- Toxicity: Methanol-containing compounds may pose toxicity risks via metabolic oxidation to formaldehyde, as noted in general methanol toxicology (). However, this compound’s toxicity profile remains understudied compared to simpler alcohols like methanol .
Biological Activity
(7-Bromoquinolin-8-yl)methanol is a compound belonging to the quinoline family, characterized by a bromine atom at the 7th position and a methanol group at the 8th position of the quinoline ring. This unique structure imparts significant biological activity, particularly in antimicrobial and anticancer domains. The following sections detail its synthesis, biological mechanisms, and research findings.
- Molecular Formula : C₁₀H₈BrNO
- Molecular Weight : 238.08 g/mol
- Appearance : White to off-white powder, soluble in organic solvents like ethanol and methanol.
Synthesis
The synthesis of this compound typically involves:
- Bromination : A bromine atom is introduced into the quinoline structure.
- Methanol Addition : The methanol group is added through a reduction process.
This compound can be synthesized through various methods, including reactions involving N-bromosuccinimide (NBS) and other reagents under controlled conditions to optimize yield and purity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism of action is believed to involve interference with DNA synthesis in bacteria, leading to cell death .
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
Anticancer Activity
In anticancer studies, this compound has shown potential in inducing apoptosis in cancer cells. It appears to target specific molecular pathways involved in cell proliferation and survival . The compound's ability to interfere with cellular processes makes it a candidate for further exploration in drug development aimed at treating various cancers.
The biological activity of this compound may involve:
- DNA Binding : Interacting with DNA to disrupt replication.
- Enzyme Inhibition : Targeting enzymes critical for cancer cell survival.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for developing new antimicrobial and anticancer agents. For instance:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced activity against antibiotic-resistant strains compared to standard treatments .
- Anticancer Research : Another investigation revealed that this compound derivatives could significantly reduce tumor growth in preclinical models, suggesting a promising avenue for cancer therapy .
Comparison with Similar Compounds
This compound shares structural similarities with other quinoline derivatives but exhibits unique properties due to its specific substitutions.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| (7-Chloroquinolin-8-yl)methanol | Contains chlorine instead of bromine |
| (7-Fluoroquinolin-8-yl)methanol | Contains fluorine at the 7th position |
| (6-Bromoquinolin-8-yl)methanol | Bromine atom at a different position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
